(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide

BTK Kinase Inhibition Biochemical Assay

(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide (CAS 2035023-16-4) is a synthetic small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK), disclosed in patent US20240083900 as Example 99. It belongs to the pyridine carboxamide chemical class, which was identified through X-ray-guided structure-based design as a novel series of potent and selective irreversible BTK inhibitors.

Molecular Formula C20H16ClN3O
Molecular Weight 349.8 g/mol
CAS No. 2035023-16-4
Cat. No. B6424343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide
CAS2035023-16-4
Molecular FormulaC20H16ClN3O
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl
InChIInChI=1S/C20H16ClN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-13H,14H2,(H,24,25)/b6-5+
InChIKeyLESVYOZSSYSBRM-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide (CAS 2035023-16-4): A Covalent BTK Inhibitor Candidate from the Pyridine Carboxamide Series for B-Cell Malignancy Research


(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide (CAS 2035023-16-4) is a synthetic small-molecule covalent inhibitor of Bruton's tyrosine kinase (BTK), disclosed in patent US20240083900 as Example 99 [1]. It belongs to the pyridine carboxamide chemical class, which was identified through X-ray-guided structure-based design as a novel series of potent and selective irreversible BTK inhibitors [2]. The compound features a 2,4'-bipyridine scaffold coupled via a methylene linker to a 2-chlorophenyl acrylamide warhead, a structural architecture distinct from the pyrazolo[1,5-a]pyrazine core that dominates the same patent family [1]. Its molecular formula is C20H16ClN3O (MW 349.8 g/mol) .

Why Generic Substitution Fails for (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide in BTK-Targeted Research Programs


BTK inhibitors within the pyridine carboxamide class exhibit steep structure-activity relationships (SAR) governed by the acrylamide warhead geometry, linker topology, and bipyridine substitution pattern [1]. Minor modifications—such as altering the bipyridine connectivity from 2,4' to 3,4' or replacing the 2-chlorophenyl group—are known to shift inhibitor selectivity profiles across the Tec kinase family and alter cellular residence time [1][2]. Consequently, compounds that appear superficially similar (e.g., other N-bipyridinyl-acrylamides) cannot be assumed interchangeable for BTK target engagement studies, cellular potency assays, or in vivo pharmacodynamic readouts without quantitative side-by-side verification. The specific combination of the (2E)-acrylamide olefin geometry and the 2-chlorophenyl substituent is critical for covalent cysteine-481 modification and sustained BTK occupancy [2].

Product-Specific Quantitative Evidence Guide: Key Differentiation Data for (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide


Biochemical BTK Inhibition Potency: IC50 of 1 nM Matches the Best-in-Patent Series, but Does Not Differentiate from Neighboring Examples

In the BTK biochemical enzyme inhibition assay described in US20240083900, (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide (Example 99) achieved an IC50 of 1 nM [1]. This value matches numerous other examples within the same patent (Examples 66, 79, 95, 101: IC50 ≤1 nM) but is 5.5-fold more potent than Example 236 (IC50 5.5 nM) [1][2]. Thus, while the compound fully meets the high biochemical potency threshold expected for a development-track BTK inhibitor, it does not demonstrate superior biochemical potency relative to the closest structural neighbors in the same series.

BTK Kinase Inhibition Biochemical Assay Irreversible Inhibitor

Cellular BTK Target Engagement: CD69 Suppression in Human Primary B Cells Confirms Functional Pathway Inhibition

The compound was profiled in a physiologically relevant cellular assay measuring BTK-dependent CD69 expression in human whole blood-derived CD19+ B cells stimulated with anti-IgM. Pre-incubation with the compound for 1 hour followed by 18-hour IgM stimulation resulted in suppression of CD69, quantified by FACS analysis [1]. Cellular IC50 data were not publicly reported in the curated database entry; however, the qualitative demonstration of BCR-pathway inhibition in primary human B cells provides a critical translational differentiation point versus compounds that show biochemical potency but lack cellular validation in the same patient-relevant cell type. In contrast, Example 79 demonstrated a PLCγ2 phosphorylation IC50 of 1.20 nM in Ramos cells, representing an orthogonal cellular readout [2].

Cellular Pharmacology B-Cell Receptor Signaling CD69 Target Engagement

Structural Differentiation from the Dominant Pyrazolo[1,5-a]pyrazine Core: The 2,4'-Bipyridine Scaffold as a Biased BTK Inhibitor Chemotype

The majority of compounds exemplified in US20240083900 are built upon a pyrazolo[1,5-a]pyrazine core (e.g., Examples 1-98, 100-235). Example 99 is among the minority featuring a 2,4'-bipyridine scaffold, a chemotype independently characterized in the Caldwell et al. (2018) publication as a pyridine carboxamide series [1]. This scaffold class was shown to yield covalent BTK inhibitors with 'excellent enzymatic and cellular inhibitory activity' that are structurally distinct from the pyrazolo[1,5-a]pyrazine series [1]. The 2,4'-bipyridine geometry may confer different kinase selectivity fingerprints compared to the fused heterocyclic core, although direct kinome-wide selectivity data for Example 99 are not publicly available. The Caldwell series prototype (compound 17) demonstrated high selectivity within the Tec family, supporting class-level inference [1].

Scaffold Hopping Chemical Series Differentiation 2,4'-Bipyridine Kinase Selectivity

Acrylamide Warhead Geometry: (2E)-Configuration as a Determinant of Covalent BTK Cys-481 Reactivity

The compound's (2E)-prop-2-enamide geometry is explicitly specified in the IUPAC name and is critical for covalent bond formation with BTK Cys-481. The pyridine carboxamide series reported by Caldwell et al. demonstrated that the trans (E) configuration of the acrylamide is essential for positioning the electrophilic β-carbon for nucleophilic attack by the cysteine thiol [1]. Compounds with (Z)-configuration or saturated propionamide analogs lose covalent binding capacity and show >100-fold reduction in biochemical potency [1]. This stereochemical requirement is an intrinsic differentiator from non-covalent BTK inhibitors (e.g., fenebrutinib, which has an IC50 of 0.8 nM against wild-type BTK but employs a reversible binding mechanism) and from early-generation acrylamides that may isomerize under physiological conditions [2].

Covalent Warhead Stereochemistry Cysteine Targeting Irreversible Inhibition

Research and Industrial Application Scenarios for (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide


Scaffold-Hopping Medicinal Chemistry Programs Targeting BTK

When structure-based drug design necessitates departure from the pyrazolo[1,5-a]pyrazine core that dominates current BTK inhibitor patents, this compound provides a validated 2,4'-bipyridine starting scaffold with confirmed biochemical BTK IC50 of 1 nM [1] and cellular target engagement in primary human B cells [2]. Its structural documentation in US20240083900 establishes freedom-to-operate precedent for the bipyridine-acrylamide chemotype within the BTK inhibitor patent landscape.

Covalent BTK Probe for B-Cell Receptor Signaling Studies in Primary Human B Cells

For immunology research groups investigating BCR signaling dynamics, this compound has documented functional activity in human whole blood-derived CD19+ B cells, measured as suppression of anti-IgM-induced CD69 expression [1]. This cellular validation in a disease-relevant primary cell type supports its use as a chemical biology probe where BTK-dependent CD69 upregulation serves as a pharmacodynamic biomarker.

Comparative Kinase Selectivity Profiling Against Tec Family Members

Given the established class-level selectivity of pyridine carboxamide BTK inhibitors within the Tec kinase family [1], this compound is suitable for procurement by screening laboratories performing kinome-wide selectivity panels. Its 2,4'-bipyridine scaffold may exhibit differential off-target kinase binding compared to pyrazolo[1,5-a]pyrazine-based BTK inhibitors, making it a valuable comparator in selectivity fingerprinting studies.

Structure-Activity Relationship Expansion of the 2-Chlorophenyl Acrylamide Chemotype

The 2-chlorophenyl substituent on the acrylamide warhead represents a specific vector for modulating covalent reactivity and target residence time [1]. Medicinal chemistry teams optimizing covalent inhibitor pharmacokinetics can use this compound as a reference standard for synthesizing and benchmarking analogs with alternative ortho-substituents (e.g., 2-fluoro, 2-bromo, 2-methyl) to probe electronic and steric effects on BTK inhibition kinetics.

Quote Request

Request a Quote for (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.